molecular formula C11H11Cl3N2O4 B11717878 5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine

5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine

Cat. No.: B11717878
M. Wt: 341.6 g/mol
InChI Key: LTXHOJYGXHNJGE-UHFFFAOYSA-N
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Description

5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a trichloromethyl group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine typically involves the reaction of 4-nitrobenzaldehyde with trichloromethyl isocyanate in the presence of a base, followed by cyclization with methanol. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-5-(4-nitrophenyl)-3-(chloromethyl)-1,2-oxazolidine
  • 5-Methoxy-5-(4-nitrophenyl)-3-(bromomethyl)-1,2-oxazolidine
  • 5-Methoxy-5-(4-nitrophenyl)-3-(iodomethyl)-1,2-oxazolidine

Uniqueness

5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties such as increased reactivity and stability compared to its analogs with different halomethyl groups. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H11Cl3N2O4

Molecular Weight

341.6 g/mol

IUPAC Name

5-methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine

InChI

InChI=1S/C11H11Cl3N2O4/c1-19-10(6-9(15-20-10)11(12,13)14)7-2-4-8(5-3-7)16(17)18/h2-5,9,15H,6H2,1H3

InChI Key

LTXHOJYGXHNJGE-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(NO1)C(Cl)(Cl)Cl)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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